molecular formula C20H23N3O5S B11012395 Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11012395
M. Wt: 417.5 g/mol
InChI Key: YVDLSMMJDJMRHF-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a thiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the methoxyphenyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the synthesis include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins that play a key role in the biological process of interest.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({1-[2-(2-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-[({1-[2-(2-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-[({1-[2-(2-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Uniqueness

What sets Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25)

InChI Key

YVDLSMMJDJMRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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